molecular formula C11H8F3NO B13721154 2-[3-(Trifluoromethoxy)phenyl]pyrrole

2-[3-(Trifluoromethoxy)phenyl]pyrrole

Cat. No.: B13721154
M. Wt: 227.18 g/mol
InChI Key: HVVWJYWNHHDHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Trifluoromethoxy)phenyl]pyrrole is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Trifluoromethoxy)phenyl]pyrrole typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with pyrrole under acidic or basic conditions. One common method includes the use of a Lewis acid catalyst to facilitate the condensation reaction, followed by cyclization to form the pyrrole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-[3-(Trifluoromethoxy)phenyl]pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products: The major products formed from these reactions include pyrrole oxides, reduced pyrrole derivatives, and substituted pyrrole compounds .

Scientific Research Applications

2-[3-(Trifluoromethoxy)phenyl]pyrrole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethoxy)phenyl]pyrrole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can lead to the modulation of various biological pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

  • 2-[3-(Trifluoromethyl)phenyl]pyrrole
  • 2-[3-(Trifluoromethoxy)phenyl]furan
  • 2-[3-(Trifluoromethoxy)phenyl]thiophene

Comparison: Compared to its analogs, 2-[3-(Trifluoromethoxy)phenyl]pyrrole exhibits unique properties due to the presence of the trifluoromethoxy group. This group significantly influences the compound’s electronic and steric properties, making it more reactive in certain chemical reactions and enhancing its potential as a bioactive molecule .

Properties

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

2-[3-(trifluoromethoxy)phenyl]-1H-pyrrole

InChI

InChI=1S/C11H8F3NO/c12-11(13,14)16-9-4-1-3-8(7-9)10-5-2-6-15-10/h1-7,15H

InChI Key

HVVWJYWNHHDHKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.